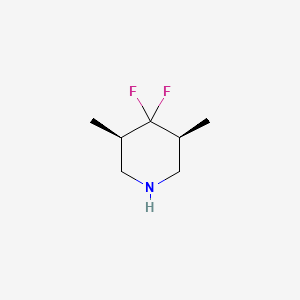

(3S,5R)-4,4-二氟-3,5-二甲基哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

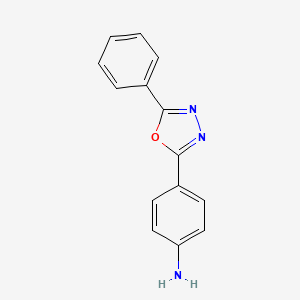

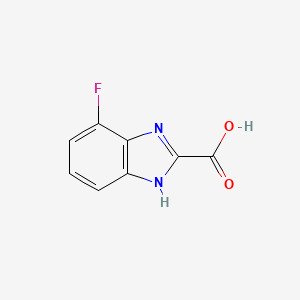

(3S,5R)-4,4-difluoro-3,5-dimethylpiperidine (DFDMP) is a chiral piperidine compound with an asymmetric carbon atom that has two different substituents. It is a versatile compound with a wide range of applications in the fields of organic synthesis and drug discovery. DFDMP has been used as a starting material for the synthesis of various compounds, including pharmaceuticals, natural products, and agrochemicals. DFDMP is also used as a chiral auxiliary in asymmetric synthesis, and as a ligand for transition metal catalysts. In addition, DFDMP has been used in the synthesis of a variety of other compounds, such as polymers, catalysts, and chiral auxiliaries.

科学研究应用

Medicinal Chemistry and Drug Design

Piperidines, including cis-3,5-Dimethyl-4,4-difluoropiperidine , serve as essential building blocks in drug development. Their six-membered ring structure with one nitrogen atom and five carbon atoms makes them versatile for constructing biologically active molecules. Researchers have explored the synthesis of substituted piperidines using various methods, including cyclization, cycloaddition, and multicomponent reactions . In medicinal chemistry, this compound could be a valuable scaffold for designing novel drugs targeting specific receptors or enzymes.

Spiropiperidines: Potential Bioactive Agents

Spiropiperidines, a class of piperidine derivatives, exhibit interesting biological properties. Researchers have synthesized spirocyclic compounds containing the piperidine moiety and evaluated their pharmacological activities. These compounds often display diverse interactions with receptors, making them promising candidates for drug discovery .

Condensed Piperidines: Bridging Rings

Condensed piperidines, formed by linking the piperidine ring with other heterocycles, offer unique structural features. These compounds can act as bridging units, connecting different functional groups. Researchers have explored their use in natural product synthesis and as intermediates for complex molecules .

Piperidinones: Versatile Intermediates

Piperidinones, which contain a ketone group within the piperidine ring, are versatile intermediates. They participate in various transformations, such as hydrogenation and annulation reactions. These transformations allow access to diverse piperidine-based structures, which can be further modified for specific applications .

Biological Evaluation and Pharmacological Activity

Scientists have investigated the biological activity of synthetic and natural piperidines. The piperidine scaffold appears in more than twenty classes of pharmaceuticals and alkaloids. Researchers have explored the potential of piperidine-containing compounds as antiviral agents, enzyme inhibitors, and anticancer drugs. The evaluation of their pharmacological properties continues to be an active area of research .

Multicomponent Reactions for Rapid Synthesis

Efficient methods for synthesizing piperidines are crucial. Multicomponent reactions (MCRs) provide a powerful approach to rapidly assemble complex molecules. Researchers have explored MCRs involving piperidine precursors, enabling the streamlined synthesis of diverse piperidine derivatives .

属性

IUPAC Name |

(3R,5S)-4,4-difluoro-3,5-dimethylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N/c1-5-3-10-4-6(2)7(5,8)9/h5-6,10H,3-4H2,1-2H3/t5-,6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRQFDWQZXHTCE-OLQVQODUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(C1(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@@H](C1(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-3,5-Dimethyl-4,4-difluoropiperidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxybenzyl N-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbamate](/img/structure/B2548186.png)

![2-[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2548189.png)

![6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2548203.png)

![2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2548206.png)